molecular formula C40H59N7O6S B12379647 E3 Ligase Ligand-linker Conjugate 103

E3 Ligase Ligand-linker Conjugate 103

Cat. No.: B12379647
M. Wt: 766.0 g/mol
InChI Key: JFSMJLQRRXVLJW-JSWXEYCZSA-N
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Description

E3 Ligase Ligand-linker Conjugate 103 is a compound that plays a crucial role in the field of targeted protein degradation. It is a part of the proteolysis-targeting chimera (PROTAC) technology, which is designed to selectively degrade specific proteins within cells. This compound incorporates a ligand for the E3 ubiquitin ligase and a linker, facilitating the formation of a ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of the target protein .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E3 Ligase Ligand-linker Conjugate 103 typically involves multiple steps, starting with the preparation of the ligand for the E3 ubiquitin ligase. This is followed by the attachment of a linker molecule. The synthetic routes often include reactions such as amide bond formation, alkylation, and coupling reactions. Common reagents used in these reactions include primary amines, DIPEA (N,N-Diisopropylethylamine), and DMF (Dimethylformamide) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes while ensuring high purity and yield. This often requires optimization of reaction conditions, use of automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

E3 Ligase Ligand-linker Conjugate 103 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs .

Scientific Research Applications

E3 Ligase Ligand-linker Conjugate 103 has a wide range of scientific research applications, including:

    Chemistry: Used in the development of new synthetic methodologies and the study of reaction mechanisms.

    Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.

    Medicine: Utilized in the development of targeted therapies for diseases such as cancer, neurodegenerative disorders, and infectious diseases.

    Industry: Applied in the production of pharmaceuticals, agrochemicals, and biotechnology products

Mechanism of Action

The mechanism of action of E3 Ligase Ligand-linker Conjugate 103 involves the formation of a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which regulates protein turnover and maintains cellular homeostasis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to E3 Ligase Ligand-linker Conjugate 103 include:

    Cereblon-based PROTACs: Utilize cereblon as the E3 ligase ligand.

    Von Hippel-Lindau (VHL)-based PROTACs: Utilize VHL as the E3 ligase ligand.

    MDM2-based PROTACs: Utilize MDM2 as the E3 ligase ligand

Uniqueness

This compound is unique due to its specific ligand-linker combination, which provides distinct selectivity and efficacy in targeting proteins for degradation. This uniqueness allows for the development of tailored therapeutic strategies and the exploration of new biological pathways.

Properties

Molecular Formula

C40H59N7O6S

Molecular Weight

766.0 g/mol

IUPAC Name

tert-butyl 4-[[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]-2,6-diazaspiro[3.3]heptan-6-yl]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C40H59N7O6S/c1-26-33(54-25-42-26)29-10-8-27(9-11-29)17-41-35(50)31-16-30(48)19-47(31)36(51)34(38(2,3)4)43-32(49)20-45-23-40(24-45)21-44(22-40)18-28-12-14-46(15-13-28)37(52)53-39(5,6)7/h8-11,25,28,30-31,34,48H,12-24H2,1-7H3,(H,41,50)(H,43,49)/t30-,31+,34-/m1/s1

InChI Key

JFSMJLQRRXVLJW-JSWXEYCZSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN4CC5(C4)CN(C5)CC6CCN(CC6)C(=O)OC(C)(C)C)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CC5(C4)CN(C5)CC6CCN(CC6)C(=O)OC(C)(C)C)O

Origin of Product

United States

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